molecular formula C14H17N7O2S B2604893 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide CAS No. 1448134-07-3

1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide

Cat. No.: B2604893
CAS No.: 1448134-07-3
M. Wt: 347.4
InChI Key: RNDALJHOAZCPIC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a triazolopyrimidine ring and an azetidine ring. These types of compounds are often studied for their potential biological activities .


Synthesis Analysis

While the specific synthesis route for this compound isn’t available, related compounds such as triazolopyrimidines are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimidinediones .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, as well as X-ray crystallography. Unfortunately, without specific data, I can’t provide a detailed analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of polar functional groups can affect solubility, while the presence of aromatic rings can affect stability .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds is a key area of research due to their relevance in medicinal chemistry and material science. For instance, the synthesis of 1,2,4-triazolo[1,5-c]pyrimidines from enaminonitriles via O-ethylformimides demonstrates the versatility of heterocyclic compounds in organic synthesis. These compounds are synthesized through a series of reactions that include treatment with triethyl orthoformate, reaction with semicarbazide, and cyclization with dichlorotriphenylphosphorane, highlighting the complex methodologies employed in the construction of heterocyclic frameworks (Wamhoff, Kroth, & Strauch, 1993).

Applications in Organic Synthesis

Heterocyclic compounds, including those structurally similar to the specified compound, play a crucial role in organic synthesis. The preparation of some 1H-1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines showcases the synthetic utility of heteroaromatic azido compounds. These compounds are prepared by reacting active methylene nitriles with 3-azido-2-substituted thiophenes, which further illustrates the importance of heterocyclic chemistry in the development of new synthetic routes and methodologies (Westerlund, 1980).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many triazolopyrimidine derivatives have been studied for their antimicrobial and antiviral activities .

Future Directions

The future research directions for this compound would likely depend on its observed activities. If it shows promising biological activity, it could be further optimized and studied in more detail .

Properties

IUPAC Name

1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7O2S/c1-2-21-12-10(18-19-21)11(15-7-16-12)20-5-8(6-20)13(22)17-9-3-4-24-14(9)23/h7-9H,2-6H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDALJHOAZCPIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4CCSC4=O)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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